Clioquinol

Anticancer Cytotoxicity Ionophore

Clioquinol's specific 5-chloro-7-iodo substitution confers superior Cu(II) affinity (log K' ~10 vs ~8 for Zn), making it the established first-generation ionophore benchmark in Alzheimer's research. Its antifungal MIC range of 0.25-2.0 μg/mL against ocular pathogens surpasses natamycin. In dermatology, 3% clioquinol blocks nickel-induced hypersensitivity with 100% efficacy—unmatched by EDTA or antioxidants. Against the phytopathogen P. chlamydospora, it achieves an MIC of 1.09 µg/mL, outperforming PH 151 by 46%. This unique, structure-specific profile ensures reproducibility across metal chelation, antifungal screening, dermatological barrier studies, and agricultural research. Choose high-purity ≥98% for consistent, publication-grade results.

Molecular Formula C9H5ClINO
Molecular Weight 305.50 g/mol
CAS No. 130-26-7
Cat. No. B1669181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClioquinol
CAS130-26-7
Synonyms5 Chloro 7 iodo 8 quinolinol
5-Chloro-7-iodo-8-quinolinol
Chinoform
Chloroiodoquine
Clioquinol
Entero Septol
Entero Vioform
Entero-Septol
Entero-Vioform
Enteroquinol
EnteroSeptol
EnteroVioform
Iodochlorhydroxyquin
Iodochloroxyquinoline
Vioform
Molecular FormulaC9H5ClINO
Molecular Weight305.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Cl)I)O)N=C1
InChIInChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
InChIKeyQCDFBFJGMNKBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to brown solid powder.
Solubility0.8 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether.
Practically insol water and in alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clioquinol (CAS 130-26-7): Procurement and Technical Specifications for 8-Hydroxyquinoline-Based Research


Clioquinol (CAS 130-26-7, IUPAC: 5-chloro-7-iodo-8-quinolinol) is a halogenated 8-hydroxyquinoline derivative. As a monohydroxyquinoline, it exhibits broad-spectrum antibacterial and antifungal properties, functioning as a lipophilic metal-chelating ionophore [1]. This compound is frequently utilized as an anti-infective agent, an antiamoebic, and a topical antifungal, with noted applications in dermatology, intestinal disorders, and experimental models of neurodegeneration and oncology [2].

Critical Differentiation of Clioquinol (130-26-7) from Generic 8-Hydroxyquinoline Analogs


Generic substitution among 8-hydroxyquinolines is precluded by significant variability in halogen substitution patterns, which critically modulates biological activity, metal ionophore specificity, and toxicological profile. As detailed in Section 3, clioquinol's unique 5-chloro-7-iodo substitution confers a distinct affinity for copper (Cu(II)) over zinc (Zn(II)) (log K' ~10 vs ~8) [1], a property not shared by non-halogenated parent compounds or those with nitro-substitutions like nitroxoline. Furthermore, clioquinol exhibits a specific antifungal potency that can surpass certain clinical comparators in vitro, while its established neurotoxic liability (linked to oral use and SMON epidemiology) represents a critical safety differentiator [2]. The quantitative comparisons below demonstrate that clioquinol's performance is not a class-wide feature, but a specific outcome of its molecular structure, directly impacting experimental reproducibility and formulation requirements.

Quantitative Differentiator Guide: Clioquinol (130-26-7) vs. Analogs in Key Assay Systems


Clioquinol (130-26-7) vs. Nitroxoline: Cytotoxicity and Metal Ionophore Specificity in Human Cancer Cell Lines

In a direct comparison of clioquinol and its analog nitroxoline (8-hydroxy-5-nitroquinoline) across human cancer cell lines, nitroxoline exhibited an IC50 that was five to ten fold lower (more potent) than clioquinol [1]. Mechanistically, this difference is attributed to nitroxoline's lack of zinc ionophore activity, unlike clioquinol, which actively mobilizes zinc [1].

Anticancer Cytotoxicity Ionophore

Clioquinol (130-26-7) vs. PH 151: Minimum Inhibitory Concentration (MIC) Against Phaeomoniella chlamydospora

An in vitro evaluation compared clioquinol to another 8-hydroxyquinoline derivative, PH 151, for efficacy against the grapevine pathogen Phaeomoniella chlamydospora. Clioquinol demonstrated a significantly lower minimum inhibitory concentration (MIC) of 1.09 µg/mL compared to 2.02 µg/mL for PH 151 [1].

Agricultural Antifungal MIC Phytopathogen

Clioquinol (130-26-7) vs. PBT2: Ionophore Efficacy and Cognitive Restoration in Alzheimer's Mouse Models

A preclinical study compared clioquinol with its second-generation analog PBT2. PBT2, designed as a more effective Zn/Cu ionophore with greater blood-brain barrier permeability, outperformed clioquinol. When given orally to amyloid-bearing transgenic mouse models of Alzheimer's disease, PBT2 markedly decreased soluble interstitial brain Aβ within hours and improved cognitive performance to exceed that of normal littermate controls within days [1].

Neurodegeneration Alzheimer's Disease Metal Ionophore

Clioquinol (130-26-7) vs. EDTA and Topical Antioxidants: Efficacy in Blocking Nickel-Induced Hypersensitivity in Human Subjects

In a clinical study of nickel-sensitive subjects, the efficacy of various topical barrier ointments was tested. A 3% clioquinol formulation completely abolished the allergic reaction in all 29 subjects tested (100% efficacy). In contrast, 15% EDTA, 20% ascorbic acid, and 10% α-tocopherol were less effective, while 1% hydrocortisone had no significant effect [1].

Dermatology Allergic Contact Dermatitis Metal Chelation

Clioquinol (130-26-7) vs. Terbinafine and Bifonazole: Antifungal Activity Against Candida albicans

A study comparing 3% clioquinol cream to other topical antifungals found that its antifungal activity against Candida albicans yeast-form and Candida krusei was stronger than that of 1% terbinafine and 1% bifonazole [1].

Antifungal Topical Formulation Candida

Clioquinol (130-26-7) vs. Natamycin and Amphotericin B: Minimum Inhibitory Concentration (MIC) Ranges Against Ocular Fungal Pathogens

An investigation into fungal eye infection therapies compared the minimum inhibitory concentrations (MICs) of clioquinol (CLQ) with standard antifungals. Against a panel of fungal pathogens, the MICs for clioquinol ranged from 0.25 to 2.0 μg/mL, which was generally lower than the range for natamycin (NAT) (4.0 to 32.0 μg/mL) and comparable to amphotericin B (AMB) (0.25 to 16.0 μg/mL) [1].

Ocular Antifungal MIC Combination Therapy

Defined Application Scenarios for Clioquinol (CAS 130-26-7) Based on Quantitative Evidence


Benchmarking Metal Ionophore Activity in Neurodegeneration Models

Clioquinol serves as a critical 'first-generation' reference compound in Alzheimer's disease research. As demonstrated in head-to-head studies, its inferior in vivo performance compared to next-generation ionophores like PBT2 validates the structural modifications (e.g., improved blood-brain barrier permeability) of newer compounds [1]. Its well-characterized metal chelation properties, including a higher conditional stability constant for Cu(II) (1.2 × 10¹⁰ M⁻²) than Zn(II) (7.0 × 10⁸ M⁻²), make it an essential tool for investigating the role of metal dyshomeostasis in protein aggregation [2].

Investigational Topical Antifungal for Resistant or Specific Fungal Strains

For mycology research focused on Candida tropicalis, Candida guilliermondii, Aspergillus terreus, Fusarium solani, or Trichoderma harzianum, clioquinol provides a superior in vitro growth inhibition profile compared to many common clinical topical pharmaceuticals, as shown by the largest inhibition zones among tested drugs [3]. Its MIC range of 0.25-2.0 μg/mL against ocular fungal pathogens is also significantly lower than that of natamycin, offering a potent alternative for experimental antifungal screening [4].

Experimental Barrier Formulation for Metal-Induced Contact Dermatitis

In dermatological research, clioquinol at 3% concentration has demonstrated 100% efficacy in blocking nickel-induced hypersensitivity reactions in human subjects, a result not achieved by other chelators (EDTA) or antioxidants at tested concentrations [5]. This unique property makes clioquinol the compound of choice for developing and studying chelation-based barrier creams for allergic contact dermatitis.

Agricultural Research: Control of Petri Disease in Grapevines

Clioquinol demonstrates superior in vitro potency against Phaeomoniella chlamydospora, the causative agent of Petri disease in grapevines, with an MIC of 1.09 µg/mL. This is a 46% lower concentration compared to the 8-hydroxyquinoline derivative PH 151 (2.02 µg/mL) [6]. This makes clioquinol a more potent candidate for experimental agricultural applications targeting this phytopathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clioquinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.